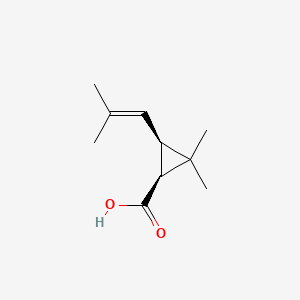

(-)-cis-Chrysanthemic acid

Vue d'ensemble

Description

(-)-cis-chrysanthemic acid is a cis-chrysanthemic acid. It is an enantiomer of a (+)-cis-chrysanthemic acid.

Applications De Recherche Scientifique

Insecticide Formulation

Insecticidal Properties

(-)-cis-Chrysanthemic acid is primarily recognized for its effectiveness as an active ingredient in pyrethroid insecticides. These compounds are derived from natural pyrethrins and are widely used for pest control due to their high potency against a broad spectrum of insects, including mosquitoes and agricultural pests. The insecticidal activity of this compound is attributed to its ability to disrupt the normal functioning of the nervous system in insects, leading to paralysis and death .

Case Studies

- A study demonstrated that esters of this compound exhibit strong insecticidal activities when tested against various species of mosquitoes. The effectiveness varied based on the specific formulation and the target insect species .

- Research has shown that the stereochemistry of chrysanthemic acid affects its reactivity and insecticidal properties. For instance, the cis isomer tends to have different interactions with chiral reagents compared to its trans counterpart, influencing its efficacy as an insecticide .

Organic Synthesis

Synthetic Route Development

this compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including ozonolysis and esterification, which are essential for synthesizing other bioactive compounds .

Applications in Pyrethroid Synthesis

The compound is integral to the synthesis of several commercially important pyrethroids such as cypermethrin and deltamethrin. These compounds are synthesized through multi-step processes involving this compound as a starting material. The transformations typically involve:

- Ozonolysis: Breaking down this compound to form aldehydes that can be further reacted.

- Esterification: Reacting with alcohols to form esters that enhance insecticidal properties .

Environmental Studies

Degradation Studies

Understanding the environmental fate of this compound and its derivatives is crucial for assessing their ecological impact. Research indicates that these compounds can degrade under environmental conditions such as exposure to sunlight and moisture. The degradation products can vary significantly based on the initial structure of the chrysanthemic acid derivative .

Reactivity with Environmental Factors

Studies have shown that this compound behaves differently than its trans isomer when subjected to environmental stressors. This differential reactivity can influence its persistence in the environment and its potential ecological effects .

Summary Table: Applications of this compound

| Application Area | Description | Key Findings |

|---|---|---|

| Insecticide Formulation | Active ingredient in pyrethroid insecticides | Effective against mosquitoes; varies by formulation |

| Organic Synthesis | Intermediate for synthesizing complex bioactive compounds | Used in ozonolysis and esterification processes |

| Environmental Studies | Investigates degradation pathways and ecological impacts | Degrades under environmental conditions; different reactivity compared to trans isomer |

Propriétés

Numéro CAS |

26771-06-2 |

|---|---|

Formule moléculaire |

C10H16O2 |

Poids moléculaire |

168.23 g/mol |

Nom IUPAC |

(1S,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C10H16O2/c1-6(2)5-7-8(9(11)12)10(7,3)4/h5,7-8H,1-4H3,(H,11,12)/t7-,8-/m1/s1 |

Clé InChI |

XLOPRKKSAJMMEW-HTQZYQBOSA-N |

SMILES |

CC(=CC1C(C1(C)C)C(=O)O)C |

SMILES isomérique |

CC(=C[C@@H]1[C@@H](C1(C)C)C(=O)O)C |

SMILES canonique |

CC(=CC1C(C1(C)C)C(=O)O)C |

Key on ui other cas no. |

26771-06-2 |

Pictogrammes |

Irritant; Health Hazard |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.